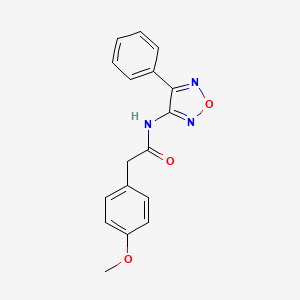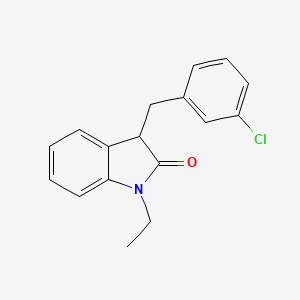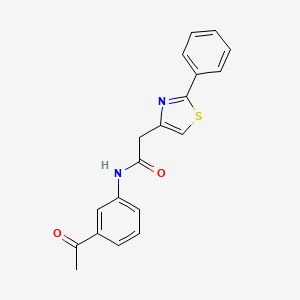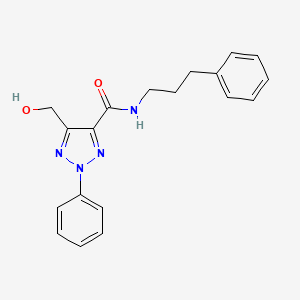![molecular formula C19H28N4O3 B11374136 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B11374136.png)
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group bonded to a piperazine ring, which is further connected to a nitrobenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-methylpiperazine with a cyclohexylmethyl halide to form the corresponding N-(cyclohexylmethyl)-4-methylpiperazine. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Oxidizing Agents: Hydrogen peroxide, peracids.
Major Products Formed
Reduction: Formation of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-oxides of the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide is largely dependent on its interaction with molecular targets within biological systems. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide can be compared with other similar compounds, such as:
N-{[1-(4-methylpiperazin-1-yl)phenyl]methyl}-3-nitrobenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
N-{[1-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide: Contains an ethyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
N-{[1-(4-methylpiperazin-1-yl)propyl]-3-nitrobenzamide: Features a propyl group, which influences its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28N4O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H28N4O3/c1-21-10-12-22(13-11-21)19(8-3-2-4-9-19)15-20-18(24)16-6-5-7-17(14-16)23(25)26/h5-7,14H,2-4,8-13,15H2,1H3,(H,20,24) |
InChI Key |
JXAKRXRTYBQQQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11374055.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11374057.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11374058.png)

![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11374077.png)
![2-(4-chlorophenoxy)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11374086.png)

![2-(4-chlorophenoxy)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11374091.png)


![5-bromo-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11374110.png)

![2-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11374121.png)
